(+)-Ifosfamide
Overview
Description
®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide is a chemical compound known for its significant applications in the medical field, particularly as an anti-neoplastic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of ethylene glycol. The reaction conditions typically require a controlled temperature environment to ensure the proper formation of the oxazaphosphorin ring .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives that retain the core structure of the oxazaphosphorin ring. These products are often studied for their potential therapeutic applications .
Scientific Research Applications
®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Studied for its effects on cellular processes and its potential as a tool for genetic research.
Medicine: Widely used in chemotherapy for treating various types of cancer, including lymphomas, leukemias, and solid tumors.
Mechanism of Action
The mechanism of action of ®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide involves its conversion to active metabolites in the liver. These metabolites form cross-links with DNA, leading to the inhibition of DNA replication and cell division. The primary molecular targets are rapidly dividing cells, making it effective against cancer cells . The compound also induces apoptotic cell death through the Fas/Fas ligand pathway .
Comparison with Similar Compounds
Similar Compounds
Ifosfamide: Another oxazaphosphorine compound used in chemotherapy with a similar mechanism of action but different pharmacokinetics.
Trofosfamide: A derivative with modifications to improve its therapeutic index.
Chlorambucil: An alkylating agent with a different chemical structure but similar therapeutic applications.
Uniqueness
®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide is unique due to its dual role as an anti-neoplastic and immunosuppressant agent. Its ability to be activated in the liver to form active metabolites distinguishes it from other similar compounds, providing a broader range of therapeutic applications .
Properties
CAS No. |
66849-34-1 |
---|---|
Molecular Formula |
C7H15Cl2N2O2P |
Molecular Weight |
261.08 g/mol |
IUPAC Name |
(2R)-N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m1/s1 |
InChI Key |
HOMGKSMUEGBAAB-CQSZACIVSA-N |
SMILES |
C1CN(P(=O)(OC1)NCCCl)CCCl |
Isomeric SMILES |
C1CN([P@](=O)(OC1)NCCCl)CCCl |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCCl)CCCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-Ifosfamide; L-Ifosfamide; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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